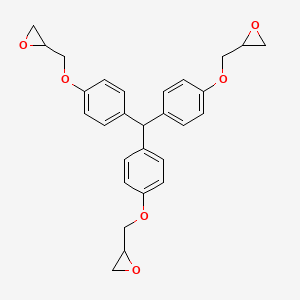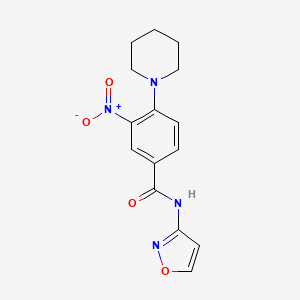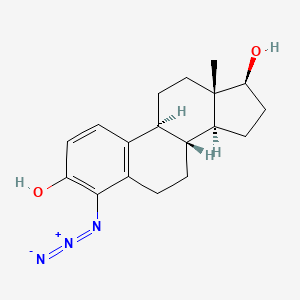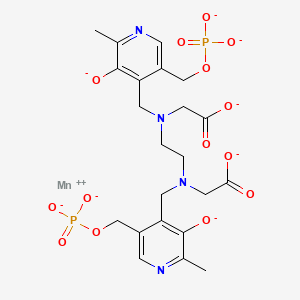![molecular formula C14H10O5 B1231809 8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione CAS No. 123049-14-9](/img/structure/B1231809.png)
8-Hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves several steps. One method includes the chemical investigation of the bark of Tabebuia impetiginosa, which yields this compound along with its isomers . The synthetic route typically involves the use of phenols, arylglyoxals, and cyclic 1,3-diketones in a three-component condensation reaction . The reaction conditions often include the use of strong bases and high-polarity solvents like MeCN to optimize the yield .
Chemical Reactions Analysis
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like PIDA and bases like Et3N . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative peri-cyclization can occur, leading to the formation of different naphthoquinone derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic properties, making it a potential candidate for anticancer therapies . Additionally, its unique structure allows it to be used in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry, material science, and agrochemistry .
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione involves its interaction with molecular targets and pathways that are crucial for cell survival and proliferation. It has been shown to induce G2/M cell cycle arrest and affect pathways related to cell survival, proliferation, angiogenesis, and oxidative stress . This compound’s ability to selectively reduce cell viability and migration makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione can be compared with other similar compounds such as 5-hydroxy-2-(1-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cytotoxic properties of 8-Hydroxy-2-(1’-hydroxyethyl)naphtho-[2,3-b]-furan-4,9-dione make it distinct from its analogs.
Properties
CAS No. |
123049-14-9 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
8-hydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3 |
InChI Key |
CKCXAMWUYPZVFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B1231727.png)

![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)


![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE](/img/structure/B1231740.png)
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)
![6,6,9-trimethyl-3-(3-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1231744.png)
![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)



![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
